5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid
Overview
Description
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and other therapeutic activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline moiety . The specific structure of “5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid” could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can also vary greatly depending on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure . For example, the compound “4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid” has a molecular weight of 420.26 .Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities
Mode of Action
It is known that quinazoline derivatives interact with their targets to exert their biological effects
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Quinazoline derivatives are known to have various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and others
Safety and Hazards
Properties
IUPAC Name |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLXMRYNPQJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=C(C=C4)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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